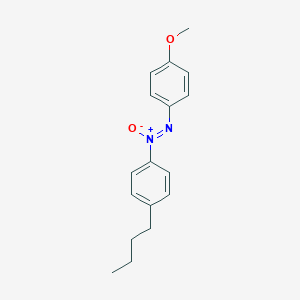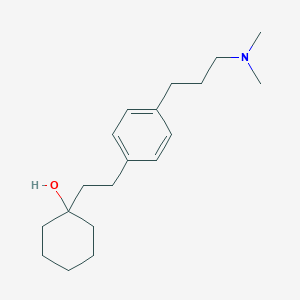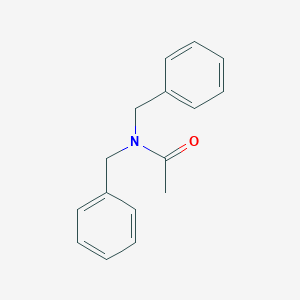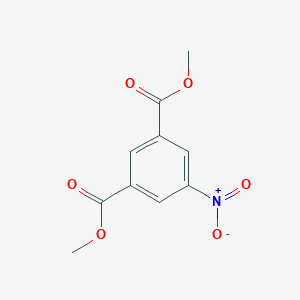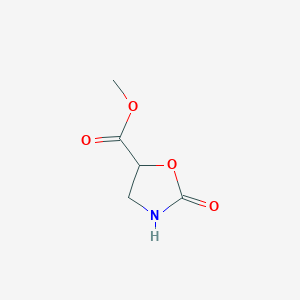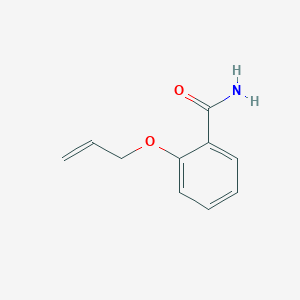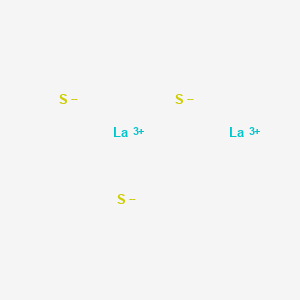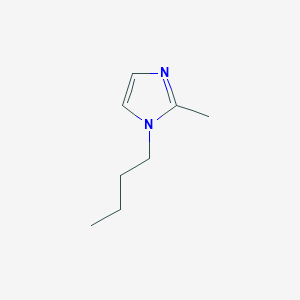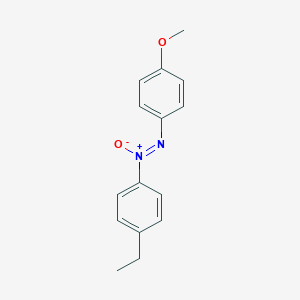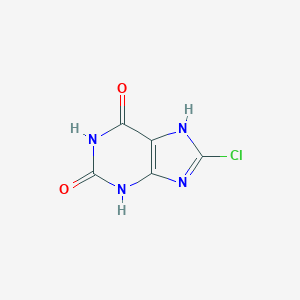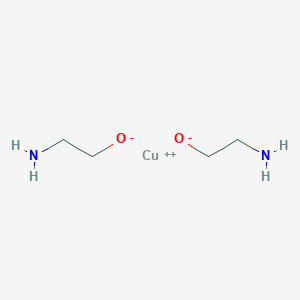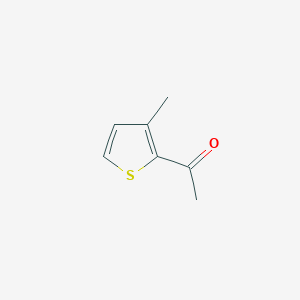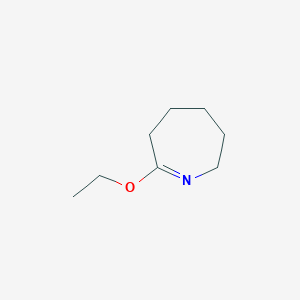
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine is a chemical compound that belongs to the class of heterocyclic compounds. It is a cyclic amine that contains a seven-membered ring with a nitrogen atom and an ethoxy group attached to it. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate, which are involved in the regulation of neuronal excitability.
Biochemische Und Physiologische Effekte
Studies have shown that 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine exhibits significant effects on various biochemical and physiological processes in the body. It has been found to increase the levels of certain neurochemicals, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It has also been found to modulate the activity of certain ion channels in the brain, which play a crucial role in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine in lab experiments is its high potency and selectivity. It exhibits significant activity at low concentrations, making it a useful tool for studying the effects of various compounds on neuronal excitability. However, its use is limited by its potential toxicity and side effects, which need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine. One of the most promising directions is the development of new drugs based on this compound for the treatment of epilepsy and chronic pain. Another direction is the study of its effects on other physiological processes, such as learning and memory. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine can be achieved through several methods. One of the most common methods involves the reaction of 1,6-hexanediamine with ethyl chloroformate, followed by cyclization using sodium hydride. Another method involves the reaction of 1,6-hexanediamine with ethyl chloroacetate, followed by cyclization using sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anticonvulsant and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Eigenschaften
CAS-Nummer |
13414-33-0 |
|---|---|
Produktname |
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine |
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C8H15NO/c1-2-10-8-6-4-3-5-7-9-8/h2-7H2,1H3 |
InChI-Schlüssel |
WZJYOZNDBRCFFG-UHFFFAOYSA-N |
SMILES |
CCOC1=NCCCCC1 |
Kanonische SMILES |
CCOC1=NCCCCC1 |
Andere CAS-Nummern |
13414-33-0 |
Synonyme |
2-ethoxy-4,5,6,7-tetrahydro-3H-azepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



